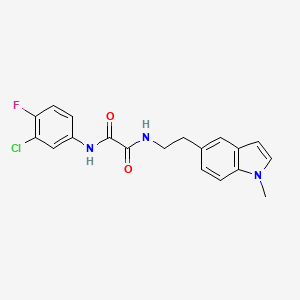

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines is a topic of interest in medicinal chemistry. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyrimidine moiety, which is a ring-like structure that is part of the larger pyridine ring .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific substituents attached to the pyridine ring .Aplicaciones Científicas De Investigación

1. Catalyst-Free Amination

- Application: A study by Abel et al. (2015) explored catalyst-free reactions of 2-fluoropyridine with various amines, yielding N-(pyridin-2-yl) derivatives. This method demonstrates an efficient approach to synthesize derivatives without the need for a catalyst (Abel et al., 2015).

2. Metallation and Synthesis of Aminopyridines

- Application: Güngör et al. (1981) reported the regioselective metallation of 2-fluoropyridine, leading to the formation of various 3-oxoalkyl- or 3-aroyl-2-aminopyridines. This process highlights the potential for synthesizing fluorinated alcohols and their derivatives (Güngör et al., 1981).

3. Synthesis of Novel Tracers for AT1 Receptor

- Application: A study by Diaz et al. (2020) involved synthesizing a novel derivative of the angiotensin II type-1 receptor (AT1R) blocker candesartan using a 2-fluoropyridine derivative. This novel synthesis method is significant for developing tracers for positron emission tomography imaging of renal AT1R (Diaz et al., 2020).

4. Radiosynthesis of 2-Amino-5-[18F]Fluoropyridines

- Application: Pauton et al. (2019) conducted the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, using a palladium-catalyzed amination sequence. This synthesis is crucial for the development of radio-labeled compounds in medical imaging (Pauton et al., 2019).

5. Chemoselective Functionalization

- Application: Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a process important for the synthesis of various pyridine derivatives with potential applications in organic synthesis and pharmaceuticals (Stroup et al., 2007).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONHVZUDSFEJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=CC=N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)

![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)